1,1-Cyclobutanedicarboxylic acid, 3-fluoro-, 1-(1-methylethyl) ester
CAS No.:
Cat. No.: VC16599787
Molecular Formula: C9H12FO4-
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12FO4- |
|---|---|
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 3-fluoro-1-propan-2-yloxycarbonylcyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C9H13FO4/c1-5(2)14-8(13)9(7(11)12)3-6(10)4-9/h5-6H,3-4H2,1-2H3,(H,11,12)/p-1 |
| Standard InChI Key | MAEAPDROKKEFAQ-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)OC(=O)C1(CC(C1)F)C(=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a cyclobutane ring substituted at the 1-position with two carboxylate groups, one of which is esterified with an isopropyl group (), and a fluorine atom at the 3-position. The cyclobutane ring introduces significant ring strain due to its 90° bond angles, which deviate from the ideal tetrahedral geometry. This strain influences the compound’s reactivity and stability, making it a subject of interest in conformational analysis.
The IUPAC name, 3-fluoro-1-propan-2-yloxycarbonylcyclobutane-1-carboxylate, reflects its substitution pattern. The SMILES notation () and InChIKey () provide unambiguous representations of its structure.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 3-fluoro-1-propan-2-yloxycarbonylcyclobutane-1-carboxylate |
| SMILES | CC(C)OC(=O)C1(CC(C1)F)C(=O)[O-] |
| InChIKey | MAEAPDROKKEFAQ-UHFFFAOYSA-M |
| PubChem CID | 134129368 |
Electronic and Steric Effects
The fluorine atom’s electronegativity () induces electron withdrawal through sigma bonds, polarizing the C–F bond and creating a dipole moment. This electronic perturbation enhances the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attack in reactions such as hydrolysis or substitution. Concurrently, the isopropyl group introduces steric hindrance, which moderates reaction kinetics by shielding reactive sites.
Synthesis and Manufacturing
Esterification of 3-Fluorocyclobutane-1,1-Dicarboxylic Acid
The synthesis typically begins with 3-fluorocyclobutane-1,1-dicarboxylic acid, which undergoes selective esterification with isopropyl alcohol () under acidic catalysis. The reaction employs sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts, with reflux conditions (80–100°C) to drive equilibrium toward ester formation.
Table 2: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | HSO (0.1 eq) |
| Temperature | 90°C |
| Solvent | Toluene |
| Reaction Time | 12–24 hours |
| Yield | 65–75% |
Purification and Characterization
Post-synthesis, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity:
-
NMR (400 MHz, CDCl): δ 1.25 (d, 6H, ), 2.45–2.70 (m, 4H, cyclobutane protons), 4.95 (septet, 1H, ).
-
NMR: δ 21.5 (), 34.2 (cyclobutane C–F), 70.1 (), 174.8 (C=O).
Mass spectrometry (ESI-MS) displays a molecular ion peak at [M–H].
Chemical Reactivity and Functional Transformations
Hydrolysis and Transesterification
The ester group undergoes hydrolysis under acidic or basic conditions to regenerate the dicarboxylic acid. In basic media (e.g., NaOH), saponification yields the carboxylate salt:
Transesterification with alternative alcohols (e.g., methanol) facilitates the synthesis of diversified ester derivatives, useful in polymer chemistry.
Fluorine-Directed Reactivity
The C–F bond’s polarization renders the adjacent carbon susceptible to nucleophilic substitution. For example, treatment with Grignard reagents () leads to C–C bond formation:
Applications in Industrial and Medicinal Chemistry
Pharmaceutical Intermediate
The compound’s rigid cyclobutane scaffold mimics bioactive conformations in drug candidates. It has been employed in synthesizing protease inhibitors and kinase modulators, where ring strain enhances binding affinity to enzymatic pockets.
Polymer Science
As a diester precursor, it participates in polycondensation reactions to form polyesters with tailored thermal stability. The fluorine atom improves polymer solubility in organic solvents, aiding processing.
| Aspect | Protocol |
|---|---|
| Personal Protective Equipment (PPE) | Lab coat, gloves, goggles |
| Ventilation | Use in fume hood |
| Storage | Airtight container, –20°C |
| Spill Management | Absorb with vermiculite, dispose as hazardous waste |
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